molecular formula C21H18N2O6 B302686 3-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

3-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No. B302686
M. Wt: 394.4 g/mol
InChI Key: VHBXKKSQYDFXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMPA and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of 3-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid involves the inhibition of specific enzymes that are involved in cell growth and proliferation. This compound targets the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. By inhibiting DHFR, DMPA can prevent the synthesis of new DNA and RNA, thereby inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid have been extensively studied in vitro and in vivo. Studies have shown that DMPA can induce apoptosis in cancer cells and inhibit the growth of tumors. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid in lab experiments is its specificity for the enzyme DHFR. This compound can selectively inhibit DHFR without affecting other enzymes or cellular processes. However, one of the limitations of using DMPA is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid. One area of research is the development of new analogs of DMPA that can have improved solubility and bioavailability. Another area of research is the investigation of the potential applications of DMPA in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, research can be conducted on the potential use of DMPA in combination with other drugs to enhance its therapeutic effects.
In conclusion, 3-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is a chemical compound that has potential applications in the field of medicine. This compound can selectively inhibit the enzyme DHFR and has been shown to have anti-cancer and anti-inflammatory properties. Future research can focus on the development of new analogs of DMPA and the investigation of its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 3-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid involves the reaction of 4-hydroxybenzaldehyde, 2,4,6-trioxo-1,3-dimethylpyrimidine, and 3-bromobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in a solvent such as dimethylformamide (DMF) and the resulting product is purified using techniques such as recrystallization.

Scientific Research Applications

3-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid has been extensively studied for its potential applications in the field of medicine. One of the primary applications of this compound is in the treatment of cancer. Studies have shown that DMPA can inhibit the growth of cancer cells by inducing apoptosis, which is the process of programmed cell death. DMPA has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

3-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

3-[[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C21H18N2O6/c1-22-18(24)17(19(25)23(2)21(22)28)11-13-6-8-16(9-7-13)29-12-14-4-3-5-15(10-14)20(26)27/h3-11H,12H2,1-2H3,(H,26,27)

InChI Key

VHBXKKSQYDFXMN-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC(=C3)C(=O)O)C(=O)N(C1=O)C

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.